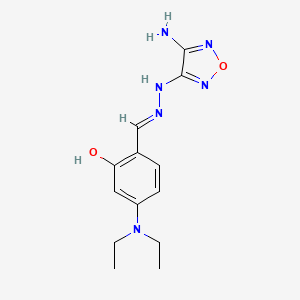![molecular formula C13H20NO4P B6123740 {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid](/img/structure/B6123740.png)
{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid, also known as MPABP, is a novel phosphonic acid compound that has gained attention in the scientific community due to its potential applications in various fields. MPABP has been synthesized using different methods, and its mechanism of action and biochemical effects have been extensively studied.
Mécanisme D'action
{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to a decrease in inflammation and tissue damage. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism and has been implicated in the regulation of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, anti-cancer, and anti-oxidant properties. This compound has also been shown to enhance plant growth and resistance to environmental stress. In addition, this compound has been shown to have chelating and flame retardant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid in lab experiments is its ability to inhibit MMP activity, which can be useful in studying the role of MMPs in various pathological conditions. Another advantage is its ability to activate the AMPK pathway, which can be useful in studying the regulation of cancer cell growth. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on {3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid. One direction is to further investigate its anti-inflammatory, analgesic, and anti-cancer properties in animal models and clinical trials. Another direction is to study its potential use as a plant growth enhancer and stress resistance agent in agriculture. Additionally, further research is needed to explore its potential use as a chelating agent and flame retardant in industry. Finally, more studies are needed to investigate the safety and toxicity of this compound in different settings.
Méthodes De Synthèse
{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid has been synthesized using different methods, including the reaction of 3-methyl-1-butanol with phenylacetic acid to obtain 3-methyl-1-phenylacetylbutanol, followed by reaction with phosphorus trichloride and triethylamine to obtain this compound. Another method involves the reaction of 3-methyl-1-butanol with phenylacetonitrile to obtain 3-methyl-1-phenylacetonitrile, followed by reaction with phosphorus trichloride and triethylamine to obtain this compound.
Applications De Recherche Scientifique
{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid has been shown to have potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In agriculture, this compound has been studied for its ability to enhance plant growth and resistance to environmental stress. In industry, this compound has been studied for its potential use as a chelating agent and flame retardant.
Propriétés
IUPAC Name |
[3-methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20NO4P/c1-10(2)8-13(19(16,17)18)14-12(15)9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHBNNKXEXPODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(NC(=O)CC1=CC=CC=C1)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)
![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6123699.png)

![5-allyl-6-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6123713.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)
![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole](/img/structure/B6123734.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123745.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6123756.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6123775.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)